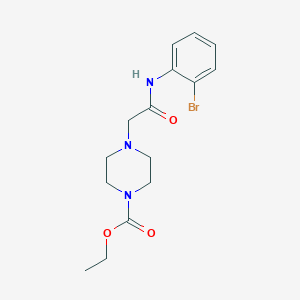

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is a derivative of 2-amino-4-aryl-4-oxo-2-butenoic acids, which are known to exhibit antimicrobial and analgesic activities. These compounds are typically synthesized by attaching amines to aroylpyruvic acids under mild conditions, resulting in N-substituted derivatives. The specific structure of the compound suggests it has multiple amino groups attached to an aryl group, which may influence its biological activity and physical properties.

Synthesis Analysis

The synthesis of related compounds involves the reaction of aroylpyruvic acids with amines. In the case of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid, a similar approach could be employed, where an aroylpyruvic acid precursor is reacted with benzylamine and a phenylamine derivative. The synthesis of 1-amino-2-naphthalenecarboxylic acid derivatives, as described in the first paper, involves intramolecular cyclization of 4-(2-cyanophenyl)-2-butenoic acid derivatives, which could potentially be adapted for the synthesis of the compound by modifying the cyclization and functional group transformation steps .

Molecular Structure Analysis

The molecular structure of 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is characterized by the presence of multiple aromatic rings and amino groups. The presence of these functional groups is likely to influence the compound's reactivity and interaction with biological targets. The structure is also expected to have a planar conformation due to the conjugated system, which could affect its ability to intercalate with other molecules or bind to receptors.

Chemical Reactions Analysis

The compound's reactivity can be inferred from its functional groups. The amino groups may undergo reactions such as acylation, alkylation, or condensation with carbonyl compounds. The carboxylic acid group could participate in esterification or amide formation reactions. The presence of the aryl group could also allow for electrophilic aromatic substitution reactions, depending on the electronic nature of the substituents.

Physical and Chemical Properties Analysis

Based on the structure and the properties of similar compounds, 2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid is likely to be a crystalline substance. Its solubility in organic solvents such as DMSO and limited solubility in water can be anticipated due to the presence of both polar (amino and carboxylic acid groups) and nonpolar (aryl groups) regions in the molecule. The compound's melting point, boiling point, and stability would be influenced by the intermolecular forces arising from these functional groups .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo various reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound and its targets .

Biochemical Pathways

Benzylic compounds are known to be involved in various chemical reactions and pathways .

Result of Action

The reactions that benzylic compounds can undergo, such as free radical bromination and nucleophilic substitution, can lead to various molecular and cellular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound is likely to be mobile in the environment due to its water solubility .

properties

IUPAC Name |

4-(4-anilinoanilino)-2-(benzylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-22(15-21(23(28)29)24-16-17-7-3-1-4-8-17)26-20-13-11-19(12-14-20)25-18-9-5-2-6-10-18/h1-14,21,24-25H,15-16H2,(H,26,27)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNPHFFGULGFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Tert-butoxy)carbonyl]amino}-1-methylcyclopentane-1-carboxylic acid](/img/structure/B3002229.png)

![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B3002230.png)

![1-{[Methyl({[4-(piperidin-1-yl)phenyl]methyl})amino]methyl}-4-phenylazetidin-2-one](/img/structure/B3002231.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B3002235.png)

![N-(5-tert-butyl-2-hydroxyphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3002240.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)